molecular formula C16H21N3O2 B4797998 N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(4-ETHYLPHENYL)UREA

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(4-ETHYLPHENYL)UREA

Cat. No.: B4797998
M. Wt: 287.36 g/mol
InChI Key: OVXHRJSYIDESHB-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA typically involves the reaction of 5-(tert-butyl)-3-isoxazolecarboxylic acid with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-ETHYLPHENYL)UREA stands out due to its specific substitution pattern on the isoxazole ring and the phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-5-11-6-8-12(9-7-11)17-15(20)18-14-10-13(21-19-14)16(2,3)4/h6-10H,5H2,1-4H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXHRJSYIDESHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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